molecular formula C15H16O6 B1219712 Dihydromikanolide CAS No. 23758-04-5

Dihydromikanolide

Cat. No.: B1219712
CAS No.: 23758-04-5
M. Wt: 292.28 g/mol
InChI Key: UOQXZMNXWXQCJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydromikanolide can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the extraction of the compound from the Mikania micrantha plant. The process includes the following steps:

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the compound. Additionally, microbial fermentation using specific strains of microorganisms can be employed to produce this compound in a controlled environment .

Chemical Reactions Analysis

Types of Reactions: Dihydromikanolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dihydromikanolide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dihydromikanolide involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA polymerase, which is crucial for DNA replication and cell proliferation. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies . Additionally, this compound affects soil microbial communities by altering the abundance of beneficial bacteria and fungi involved in nutrient cycling .

Comparison with Similar Compounds

Dihydromikanolide is unique among sesquiterpene lactones due to its specific structure and properties. Similar compounds include:

    Mikanolide: Another sesquiterpene lactone derived from Mikania micrantha, known for its anti-inflammatory and anti-microbial properties.

    Deoxymikanolide: A related compound with similar biological activities but differing in its chemical structure.

    2,3-Epoxy-1-hydroxy-4,9-germacradiene-12,815,6-diolide: Another sesquiterpene lactone with phytotoxic properties.

Properties

IUPAC Name

7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXZMNXWXQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23758-04-5
Record name (1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-1a,1b,2a,6a,7,9a,10,10a-Octahydro-7,10a-dimethyl-4H-6,3-methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23758-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydromikanolide
Reactant of Route 2
Dihydromikanolide
Reactant of Route 3
Dihydromikanolide
Reactant of Route 4
Dihydromikanolide
Reactant of Route 5
Dihydromikanolide
Reactant of Route 6
Dihydromikanolide

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